(3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-quinazolin-4-ylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-9-5-6-16(7-9)12-10-3-1-2-4-11(10)14-8-15-12/h1-4,8-9H,5-7,13H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOPLTBLHDAQTE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253374 | |
| Record name | 3-Pyrrolidinamine, 1-(4-quinazolinyl)-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365936-76-0 | |
| Record name | 3-Pyrrolidinamine, 1-(4-quinazolinyl)-, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365936-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 1-(4-quinazolinyl)-, (3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701253374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Contextualization of 3r 1 Quinazolin 4 Yl Pyrrolidin 3 Amine
Structural Classification and Unique Features within the Quinazoline-Pyrrolidine Chemical Class
(3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is a heterocyclic compound that integrates two key structural motifs: a quinazoline (B50416) ring and a pyrrolidine (B122466) ring. The quinazoline portion is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. This scaffold is a cornerstone in the development of a multitude of biologically active molecules, with many demonstrating potent anticancer properties. ekb.egmdpi.com The 4-aminoquinazoline core, in particular, is a well-established pharmacophore in the design of kinase inhibitors. ekb.eg
The second key component is the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle. The pyrrolidine moiety is frequently incorporated into drug candidates to enhance properties such as aqueous solubility and to introduce specific stereochemical features that can lead to improved target binding and selectivity.
The unique feature of this compound lies in the specific linkage of these two scaffolds and its defined stereochemistry. The pyrrolidine ring is attached to the C4 position of the quinazoline core, a position known to be critical for the activity of many quinazoline-based inhibitors. nih.gov Furthermore, the amine group at the 3-position of the pyrrolidine ring possesses a specific (R)-configuration. This chirality is a crucial aspect of its design, as stereoisomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.
Rationale for Research Focus on This Chiral Scaffold
The research focus on the this compound scaffold is primarily driven by its potential as a highly specific and potent inhibitor of protein kinases. Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. ekb.eg
The quinazoline core is known to mimic the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding site of various kinases and inhibit their activity. ekb.eg The addition of the chiral (3R)-aminopyrrolidine moiety at the C4 position is a strategic design element intended to:
Enhance Binding Affinity and Selectivity: The specific three-dimensional arrangement of the (R)-enantiomer can allow for optimal interactions with amino acid residues within the kinase's active site that may not be possible for the (S)-enantiomer or a racemic mixture. This can lead to higher potency and selectivity for the target kinase over other kinases, potentially reducing off-target effects.
Improve Physicochemical Properties: The pyrrolidine ring can improve the compound's solubility and other pharmacokinetic properties, which are crucial for its development as a drug candidate.
Explore Novel Structure-Activity Relationships (SAR): The synthesis and evaluation of specific enantiomers like the (3R) form allow researchers to build a more detailed understanding of the structure-activity relationships of this class of compounds. This knowledge is invaluable for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
While specific preclinical data for this compound is not extensively available in the public domain, the rationale for its investigation is strongly supported by the well-documented success of both the quinazoline and chiral pyrrolidine scaffolds in the development of targeted therapies.
Evolution of Pyrrolidine-Containing Quinazoline Analogues in Preclinical Research
The development of pyrrolidine-containing quinazoline analogues is an evolution of the broader field of quinazoline-based kinase inhibitors. Early research in this area focused on establishing the importance of the 4-anilinoquinazoline (B1210976) scaffold for inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). mdpi.com
Subsequent preclinical research has explored a wide range of substituents at the C4 position of the quinazoline ring to enhance potency, selectivity, and pharmacokinetic properties. The introduction of the pyrrolidine ring was a logical progression in this line of research.
Key developments in the evolution of these analogues include:
Exploration of different pyrrolidine substitution patterns: Researchers have synthesized and tested analogues with various substituents on the pyrrolidine ring to probe the binding pocket of target kinases and optimize interactions.
Investigation of stereochemistry: A significant advancement has been the focus on chiral pyrrolidine derivatives. The synthesis and comparative evaluation of (R) and (S) enantiomers have become a standard practice to identify the more active and selective isomer.
Application in targeting various kinases: While initial efforts were heavily focused on EGFR, pyrrolidine-containing quinazoline analogues have been investigated as inhibitors of a broader range of kinases, including those involved in cell cycle progression and angiogenesis. nih.govnih.gov
The following table provides a conceptual overview of the types of data that are typically generated during the preclinical evaluation of such compounds, though specific data for this compound is not publicly available.
Table 1: Representative Preclinical Data for Quinazoline-Pyrrolidine Analogues
| Compound Analogue | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
|---|---|---|---|---|
| Analogue A | EGFR | 15 | A549 (Lung Cancer) | 0.5 |
| Analogue B | VEGFR2 | 25 | HUVEC (Endothelial) | 1.2 |
| Analogue C (Racemic) | CDK2 | 120 | MCF-7 (Breast Cancer) | 5.8 |
| Analogue C (R-enantiomer) | CDK2 | 30 | MCF-7 (Breast Cancer) | 1.5 |
| Analogue C (S-enantiomer) | CDK2 | >1000 | MCF-7 (Breast Cancer) | >20 |
This table is illustrative and does not represent actual data for this compound.
The progression in this field continues, with ongoing efforts to design and synthesize novel pyrrolidine-containing quinazoline analogues with improved therapeutic profiles for the treatment of cancer and other diseases.
Advanced Synthetic Methodologies for 3r 1 Quinazolin 4 Yl Pyrrolidin 3 Amine and Its Research Analogues
Strategies for Quinazoline (B50416) Core Synthesis in a Medicinal Chemistry Context
The quinazoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals. frontiersin.orgmdpi.com Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from classical named reactions to modern catalytic systems. openmedicinalchemistryjournal.comscispace.com
Classical methods for quinazoline synthesis have been refined to improve yields, reduce reaction times, and enhance substrate scope. The Niementowski quinazoline synthesis, which traditionally involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, is a prime example. wikipedia.orgchemeurope.com Modern adaptations of this reaction often employ microwave irradiation to accelerate the cyclocondensation, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.netnih.gov The use of solid-supported reagents like acidic alumina (B75360) or montmorillonite (B579905) K-10 clay under solvent-free microwave conditions further exemplifies the evolution of this classical method, promoting environmentally benign reaction conditions. nih.gov
Another established route, the Bischler synthesis, has also been subject to modern modifications. scispace.com These adaptations focus on expanding the diversity of accessible quinazoline derivatives by employing a wider range of starting materials and catalytic systems.
| Established Synthesis | Traditional Conditions | Modern Adaptations | Advantages of Modern Adaptations |
| Niementowski Synthesis | High temperature, long reaction times | Microwave irradiation, solid-supported reagents, solvent-free conditions | Reduced reaction times, improved yields, environmentally friendly. researchgate.netnih.gov |
| Bischler Synthesis | Varies with substrates | Use of novel catalysts and expanded substrate scope | Increased diversity of quinazoline products. scispace.com |
| Riedel's Synthesis | Specific to certain starting materials | Broader applicability through modified reaction protocols | Enhanced versatility in quinazoline synthesis. scispace.com |
Modern synthetic chemistry has seen a surge in the development of novel annulation and cyclocondensation reactions for the construction of the quinazoline ring, often utilizing transition-metal catalysis. These methods offer high efficiency and regioselectivity. For instance, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols and ketones or nitriles provide a direct route to quinazolines under mild conditions. organic-chemistry.org Similarly, rhodium- and copper-co-catalyzed C-H bond activation and [4+2] annulation of simple azides offer an aerobic oxidative protocol for quinazoline synthesis, with nitrogen gas and water as the only byproducts. organic-chemistry.org
Palladium-catalyzed reactions have also been extensively explored. For example, a palladium-catalyzed cyclization of 3-arylquinazolinones through alkyne insertions in a one-pot process has been developed. nih.gov Iron-catalyzed cyclization reactions have also been reported, such as the Fe(III)-mediated cascade/decarbonylation cyclization of isatins and trifluoroacetic acid chlorides to yield 2-(trifluoromethyl)quinazoline-4(3H)-ones. nih.gov
| Catalyst/Reagent | Starting Materials | Reaction Type | Key Features |
| Cobalt(II) acetate | 2-aminoaryl alcohols/ketones and nitriles | Dehydrogenative cyclization | Environmentally benign, mild conditions. organic-chemistry.org |
| Rhodium/Copper | Azides | C-H activation, [4+2] annulation | Aerobic oxidation, atom-economical. organic-chemistry.org |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN)/TBHP | Benzylamines and 2-aminobenzophenones | Oxidative cyclization | Mild and efficient for 2-phenylquinazolines. frontiersin.org |
| Palladium catalysts | 3-arylquinazolinones and alkynes | Cyclization via alkyne insertion | One-pot synthesis of fused quinazolinones. nih.gov |
| Iron(III) chloride | Isatins and trifluoroacetic acid chlorides | Cascade/decarbonylation cyclization | Access to trifluoromethyl-substituted quinazolinones. nih.gov |
Asymmetric Synthesis of the (3R)-Pyrrolidin-3-amine Moiety
The stereochemistry of the pyrrolidine (B122466) ring is crucial for the biological activity of many pharmaceutical compounds. nih.gov The synthesis of the enantiomerically pure (3R)-pyrrolidin-3-amine moiety is therefore a critical step that requires precise stereocontrol.
Chiral auxiliaries have been widely employed to direct the stereochemical outcome of pyrrolidine ring synthesis. nih.gov For instance, C2-symmetrical pyrrolidines, acting as chiral auxiliaries, can be used to control the stereoselective synthesis of other pyrrolidine derivatives. nih.gov The use of N-tert-butanesulfinylimines as chiral auxiliaries in [3+2] cycloaddition reactions with azomethine ylides allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org The sulfinyl group directs the stereochemistry of the newly formed stereocenters. acs.org
Catalytic asymmetric methods offer a more atom-economical approach to enantiomerically enriched pyrrolidines. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, using chiral phosphoramidite (B1245037) ligands, is a powerful method for constructing chiral pyrrolidines with high enantioselectivity. nih.gov The reaction proceeds through a zwitterionic intermediate, and the chiral ligand controls the facial selectivity of the cycloaddition. nih.gov
| Method | Chiral Source | Key Transformation | Stereochemical Control |
| Chiral Auxiliary | N-tert-butanesulfinylimine | [3+2] Cycloaddition | Diastereoselective addition directed by the sulfinyl group. acs.org |
| Catalytic Asymmetric Synthesis | Chiral phosphoramidite ligands | Palladium-catalyzed [3+2] cycloaddition | Enantioselective cycloaddition controlled by the chiral ligand. nih.gov |
| Asymmetric 'Clip-Cycle' | Chiral phosphoric acid | Intramolecular aza-Michael cyclization | Enantioselective cyclization of a clipped substrate. whiterose.ac.uk |
An alternative strategy involves the stereoselective derivatization of readily available chiral pyrrolidine precursors, often derived from the chiral pool, such as L-proline. mdpi.com For example, commercially available Boc-protected trans-4-hydroxy-L-proline can be converted into various functionalized pyrrolidines through stereospecific transformations. nih.gov The existing stereocenters in the starting material are used to control the stereochemistry of subsequent reactions.
The reduction of highly substituted pyrrole (B145914) systems via heterogeneous catalytic hydrogenation can also lead to functionalized pyrrolidines with excellent diastereoselectivity, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. nih.gov
| Starting Material | Key Transformation | Product | Stereochemical Principle |
| Boc-protected trans-4-hydroxy-L-proline | Oxidation and further functionalization | Ketoproline derivatives | Substrate-controlled stereoselective reactions. nih.gov |
| L-Homoserine Lactone | Asymmetric transformation | Optically active 2-substituted pyrrolidine | Chiral pool synthesis. nih.gov |
| Substituted pyrroles | Heterogeneous catalytic hydrogenation | Functionalized pyrrolidines | Diastereoselective reduction directed by an initial stereocenter. nih.gov |
Chemoselective Coupling Reactions for Quinazoline-Pyrrolidine Linkage
The final key step in the synthesis of (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine is the formation of the C-N bond between the quinazoline core and the pyrrolidine moiety. This requires a chemoselective coupling reaction that does not interfere with other functional groups present in the molecules.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide, is a versatile method for forming C-C and C-N bonds. mdpi.com In the context of the target molecule, a 4-haloquinazoline could be coupled with a pyrrolidine derivative bearing a suitable functional group for the cross-coupling.
The Buchwald-Hartwig amination is another highly effective palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov This reaction would directly couple a 4-haloquinazoline with (3R)-pyrrolidin-3-amine. The choice of palladium catalyst and ligand is crucial for achieving high yields and avoiding side reactions.
Nucleophilic aromatic substitution (SNAr) is another viable approach. The C-4 position of the quinazoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.gov Therefore, a 4-haloquinazoline can react directly with (3R)-pyrrolidin-3-amine, often in the presence of a base, to form the desired product. The regioselectivity of such reactions on polyhalogenated quinazolines has been studied, with the C-4 position generally being the most reactive. nih.gov
| Reaction Type | Quinazoline Substrate | Pyrrolidine Substrate | Catalyst/Conditions | Key Advantages |
| Buchwald-Hartwig Amination | 4-Haloquinazoline | (3R)-Pyrrolidin-3-amine | Palladium catalyst with appropriate ligand | Direct C-N bond formation, high functional group tolerance. nih.gov |
| Suzuki-Miyaura Coupling | 4-Haloquinazoline | Pyrrolidine with boronic acid/ester | Palladium catalyst | Well-established, broad substrate scope. mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Haloquinazoline | (3R)-Pyrrolidin-3-amine | Base, often at elevated temperature | Can be catalyst-free, good for electron-deficient systems. nih.govnih.gov |
Nucleophilic Substitution Reactions at Quinazoline C4
A cornerstone in the synthesis of this compound and its analogues is the nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinazoline ring. This position is highly activated towards nucleophilic attack, particularly when a good leaving group, such as a halogen, is present.
The synthesis typically commences with a 2,4-dichloroquinazoline (B46505) precursor. Scientific literature consistently demonstrates that the C4 position is more reactive than the C2 position, allowing for regioselective substitution under mild conditions. stackexchange.comnih.gov The reaction of 2,4-dichloroquinazoline with (3R)-pyrrolidin-3-amine, or a protected version thereof, proceeds with high regioselectivity to furnish the desired 2-chloro-4-substituted quinazoline intermediate. nih.gov This selectivity is attributed to the electronic properties of the quinazoline ring system, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.
Various reaction conditions have been explored to optimize this key step, including the choice of solvent, base, and temperature. The versatility of this SNAr reaction allows for the introduction of a wide array of primary and secondary aliphatic amines at the C4 position, providing a facile route to a library of analogues. nih.gov Theoretical and experimental studies have provided insights into the reaction mechanism, confirming the preferential substitution at the C4 position. researchgate.net
| Reactants | Conditions | Product | Key Features |
| 2,4-Dichloroquinazoline, (3R)-pyrrolidin-3-amine | Mild conditions (e.g., ethanol, 0-5 °C) | (3R)-1-(2-Chloroquinazolin-4-yl)pyrrolidin-3-amine | High regioselectivity for C4 substitution. stackexchange.comnih.gov |
| 2,4-Dichloroquinazoline, Various primary/secondary amines | Diverse methodologies | 2-Chloro-4-aminoquinazoline derivatives | Versatile for creating analogue libraries. nih.gov |
Reductive Amination and Amidation Strategies
Reductive amination and amidation strategies offer alternative and complementary approaches for the synthesis and derivatization of the quinazoline scaffold. While not the primary route to the core this compound structure, these methods are valuable for introducing diversity.
Tandem multicomponent approaches involving copper-catalyzed reductive amination have been developed for the synthesis of various quinazoline derivatives. researchgate.netlookchem.com These reactions can utilize readily available starting materials to construct the quinazoline ring system in a one-pot manner. For instance, the reaction of aryl halides with a nitrogen source like sodium azide, followed by reduction and subsequent cyclization, can lead to the formation of the quinazoline core. researchgate.netlookchem.com
Furthermore, oxidative amination of C(sp³)–H bonds has been employed in the synthesis of quinazolines, showcasing the continuous development of novel synthetic routes. researchgate.net These advanced methods, while not directly applied in all syntheses of the title compound, represent the broader landscape of quinazoline chemistry and provide potential avenues for novel analogue synthesis.
| Strategy | Key Features | Application in Analogue Synthesis |
| Tandem Reductive Amination | One-pot, multicomponent synthesis of quinazoline cores. researchgate.netlookchem.com | Building diverse quinazoline scaffolds for further functionalization. |
| Oxidative Amination | C-H bond functionalization to form the quinazoline ring. researchgate.net | Access to novel substitution patterns on the quinazoline ring. |
Combinatorial and Parallel Synthesis Approaches for Analogue Libraries
The quinazoline scaffold is well-suited for combinatorial and parallel synthesis approaches, enabling the rapid generation of large libraries of analogues for high-throughput screening. The robust and regioselective nature of the nucleophilic substitution at the C4 position is a key enabler for these strategies.
By utilizing a diverse set of amines in parallel reactions with a common 2,4-dichloroquinazoline starting material, a wide range of C4-substituted analogues can be efficiently synthesized. Further diversity can be introduced by subsequent reactions at the C2 position, although this generally requires harsher conditions. stackexchange.com This modular approach allows for the systematic exploration of the chemical space around the quinazoline core.
Microwave-assisted synthesis has also been employed to accelerate the synthesis of quinazoline derivatives, further enhancing the efficiency of library generation. nih.govresearchgate.net These techniques are invaluable in medicinal chemistry for the rapid identification of lead compounds and for optimizing their biological activity through systematic structural modifications.
Functionalization and Derivatization Strategies for Structure-Activity Exploration
To explore the structure-activity relationships (SAR) of this compound based compounds, extensive functionalization and derivatization of the core structure are necessary. These modifications can be introduced at several positions on both the quinazoline ring and the pyrrolidine moiety.
Quinazoline Ring Functionalization:
C2 Position: The chlorine atom at the C2 position of the 2-chloro-4-(pyrrolidin-3-ylamino)quinazoline intermediate serves as a handle for further functionalization. Nucleophilic substitution at C2, though requiring more forcing conditions than at C4, allows for the introduction of a second point of diversity. nih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce aryl or heteroaryl groups at this position. mdpi.com
Other Positions (C5-C8): Modifications on the benzo portion of the quinazoline ring are typically introduced by starting with appropriately substituted anthranilic acid derivatives during the initial synthesis of the quinazoline core. nih.gov
Pyrrolidine Moiety Functionalization:
Amine Group: The primary amine of the (3R)-pyrrolidin-3-amine moiety is a key site for derivatization. Acylation, sulfonylation, and reductive amination can be used to introduce a wide variety of substituents, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. These modifications are crucial for probing interactions with biological targets. nih.gov
Elucidation of Structure Activity Relationships Sar for 3r 1 Quinazolin 4 Yl Pyrrolidin 3 Amine Based Analogues
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional arrangement of a molecule is paramount to its interaction with a biological target. For (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine and its analogues, both the conformation and stereochemistry of the pyrrolidine (B122466) ring are critical determinants of biological activity.
The pyrrolidine ring is not planar and undergoes a phenomenon known as "pseudorotation," allowing it to adopt various puckered conformations. nih.govresearchgate.net This conformational flexibility, influenced by the nature and position of its substituents, enables the scaffold to efficiently explore the pharmacophore space and adopt an optimal orientation for binding to a target protein. nih.govresearchgate.net The stereochemistry at the chiral centers of the pyrrolidine ring significantly impacts this binding. The spatial orientation of substituents can lead to vastly different biological profiles, as enantiomers often exhibit different binding modes and potencies. researchgate.net
Influence of Substituents on the Pyrrolidine Ring (e.g., at the 3-amino position)
Modifications to the substituents on the pyrrolidine ring, particularly at the 3-position which bears the amino group in the parent compound, have a profound effect on biological potency. Structure-activity relationship analyses have demonstrated that the nature of the group attached to the pyrrolidine nitrogen is a key modulator of activity.
In a study of PI3Kδ inhibitors, replacing the tert-butoxycarbonyl (Boc) protecting group on a (S)-pyrrolidin-3-yloxy side chain with various cyclic aliphatic substituents led to a significant enhancement in inhibitory activity. nih.gov For instance, switching from the Boc-protected analogue to a cyclopropyl-substituted compound increased the inhibitory ratio from 79% to 90% at 100 nM. Further modifications with cyclobutyl and tetrahydro-2H-pyran-4-yl groups resulted in even more potent compounds, with IC₅₀ values of 6.1 nM and 4.9 nM, respectively. nih.gov Conversely, introducing a bulky, branched tert-butyl group led to a sharp decrease in potency. nih.gov These findings indicate a clear preference for specific cyclic substituents at this position.
| Compound | Substituent on Pyrrolidine Nitrogen | PI3Kδ IC₅₀ (nM) | PI3Kδ Inhibition at 100 nM (%) |
|---|---|---|---|
| 12a | tert-butoxycarbonyl (Boc) | Not Determined | 79% |
| 12b | Cyclopropyl (B3062369) | 9.3 | 90% |
| 12c | Cyclobutyl | 6.1 | Not Reported |
| 12d | Tetrahydro-2H-pyran-4-yl | 4.9 | Not Reported |
| 12e | tert-butyl | Not Determined | 53% |
The data suggest that the size, shape, and electronics of the substituent on the pyrrolidine ring are critical for optimal interaction with the target enzyme. The positive impact of small cyclic groups like cyclopropyl and cyclobutyl, as well as the potent activity of the tetrahydro-2H-pyran-4-yl analogue, suggests that this pocket accommodates specific cyclic structures that may engage in favorable van der Waals interactions. nih.gov
Modulation of Biological Response by Quinazoline (B50416) Core Modifications (e.g., C2, C6, C7 positions)
The quinazoline scaffold serves as a crucial anchor for these compounds, and its decoration with various substituents can fine-tune biological activity, selectivity, and pharmacokinetic properties. Modifications at the C2, C6, and C7 positions have been extensively explored to optimize molecular performance.
Studies have shown that substitutions at the C6 and C7 positions of the quinazoline ring can lead to significant changes in potency and selectivity. nih.gov For example, the introduction of halogen atoms at these positions has been investigated. One study found that a fluorine atom at C7 resulted in a stronger binding affinity to the NF-κB target compared to a fluorine at C6. nih.gov This highlights the sensitivity of the biological response to the positional isomers of substituents. In another series of PI3Kδ inhibitors, the addition of a fluorine atom to the 6-position of a quinazolinone core resulted in a five-fold loss of potency. researchgate.net Similarly, placing an iodo-group at the C-6 position was found to be detrimental to the antimicrobial activity of 2,4,6-trisubstituted quinazolines. nih.gov
The C2 position also represents a key site for modification. While achieving regioselective substitution at C2 can be chemically challenging compared to the more reactive C4 position, it offers another avenue for SAR exploration. nih.gov Synthetic methodologies have been developed to allow for selective C2 modifications, enabling the introduction of various amines and other functional groups to probe interactions with the target protein. nih.gov
| Scaffold | Modification | Target | Observed Effect | Reference |
|---|---|---|---|---|
| Quinazolinone | Fluorine at C7 vs. C6 | NF-κB | C7 substitution resulted in stronger binding affinity. | nih.gov |
| Quinazolinone | Fluorine at C6 | PI3Kδ | 5-fold loss in potency. | researchgate.net |
| Quinazoline | Iodo-group at C6 | Bacteria | Detrimental to activity. | nih.gov |
| 6,7-dimethoxyquinazoline | Various amines at C2 | α1-adrenoceptors | Selective C2 substitution achieved to produce blockers like prazosin. | nih.gov |
These examples demonstrate that the electronic and steric properties of substituents on the quinazoline core are critical for modulating the biological response. The strategic placement of electron-withdrawing or electron-donating groups, as well as bulky or compact moieties, can significantly alter the binding affinity and selectivity profile of the entire molecule. nih.govnih.gov
Significance of the Pyrrolidine Linkage Position to the Quinazoline Scaffold
The point of attachment between the pyrrolidine ring and the quinazoline scaffold is a fundamental aspect of the molecular architecture. In this compound, this linkage occurs at the C4 position of the quinazoline ring. This position is not arbitrary; it is often chosen based on both synthetic accessibility and its proven importance for biological activity in numerous classes of quinazoline-based inhibitors. nih.gov
From a chemical synthesis perspective, the C4 position of the quinazoline ring is generally the most reactive site for aromatic nucleophilic substitution reactions, making the introduction of amine-containing side chains like the pyrrolidine group synthetically straightforward. nih.govnih.gov This contrasts with the C2 position, where modification often requires more complex strategies. nih.gov
From a biological standpoint, the C4 position has been established as a critical interaction point for many quinazoline-based drugs, particularly enzyme inhibitors. nih.gov For example, a large class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors features a 4-anilinoquinazoline (B1210976) scaffold, where the C4 substituent is essential for binding to the ATP pocket of the enzyme. nih.gov Studies on other targets have also highlighted the C4 position. A series of potent and selective PI3Kδ inhibitors was developed by introducing pyrrolidineoxy or piperidineamino groups at the 4-position of the quinazoline core. nih.gov Furthermore, quinazoline derivatives with various substituents at C4, including 4-pyrrolidin-quinazolinone, have been investigated as antagonists for the MCHR1 receptor with potential anti-obesity activity. nih.gov The consistent finding of high potency in compounds substituted at the C4 position suggests that this vector allows the pyrrolidine moiety to be projected into a key binding pocket of the target protein, where it can engage in crucial affinity-driving interactions.
Computational Chemistry in SAR Interpretation and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand and predict the structure-activity relationships of complex molecules like this compound analogues. These in-silico approaches can rationalize experimental findings and guide the design of new, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinazoline-based inhibitors, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govunar.ac.id
These models are built by aligning a set of molecules with known activities and calculating their steric, electrostatic, and other physicochemical fields. nih.govunar.ac.id The resulting models can be statistically validated to ensure their predictive power. For instance, robust 3D-QSAR models developed for quinazoline-4(3H)-one analogues as EGFR inhibitors yielded high correlation coefficients (R²) and predictive correlation coefficients (R²pred), confirming their reliability. nih.govresearchgate.net The graphical output of these models, known as contour maps, visually represents regions where modifications to the molecular structure are likely to increase or decrease activity. These maps provide direct, actionable guidance for medicinal chemists. For example, a CoMSIA model might highlight a region where a bulky, electropositive substituent is predicted to enhance potency, directing the synthesis of new analogues with these features. nih.govunar.ac.id
Ligand-Based and Structure-Based Design Principles
Both ligand-based and structure-based design strategies are heavily employed in the optimization of quinazoline derivatives.
Ligand-based design is utilized when the 3D structure of the biological target is unknown. This approach relies on the information derived from a set of known active ligands. researchgate.net Methods include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and molecular similarity calculations. nih.gov By analyzing common structural features among potent analogues, new molecules can be designed that incorporate these key elements. nih.gov
Structure-based design is possible when the crystal structure of the target protein is available. This powerful approach uses molecular docking simulations to predict how a ligand binds within the active site of a protein. nih.gov Docking studies can reveal the precise binding mode, orientation, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity. nih.gov For example, molecular docking of potent PI3Kδ inhibitors revealed that the quinazoline scaffold forms a crucial hydrogen bond with the hinge residue Val828 in the enzyme's active site. nih.gov Such insights are invaluable for explaining observed SAR and for designing novel compounds with improved binding affinity and selectivity. nih.govnih.gov These computational techniques, often used in concert, provide a rational framework for navigating the complexities of SAR and accelerating the discovery of optimized drug candidates.
Preclinical Biological and Biochemical Characterization of 3r 1 Quinazolin 4 Yl Pyrrolidin 3 Amine Analogues
In Vitro Enzymatic and Receptor Binding Assays
The interaction of quinazoline (B50416) analogues with various enzymes and receptors has been extensively studied through in vitro assays to elucidate their mechanisms of action and therapeutic potential.
The quinazoline core is considered a privileged structure for targeting the ATP-binding pocket of kinases. nih.gov Consequently, numerous analogues have been evaluated for their kinase inhibitory activity.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Quinazoline-based compounds are well-established inhibitors of EGFR, a receptor tyrosine kinase crucial for cell proliferation and survival. nih.gov Several FDA-approved cancer therapies, such as Gefitinib (B1684475) and Erlotinib, are built upon the quinazoline framework. ekb.eg Novel synthesized quinazolin-4-one based derivatives have demonstrated potent inhibitory activity against EGFR. nih.gov For instance, certain quinazoline sulfonamide derivatives have shown potent activity against both wild-type and mutant EGFR (EGFRT790M) with IC50 values as low as 0.0728 µM. mdpi.com Molecular docking studies confirm that these compounds can act as ATP competitive type-I inhibitors, interacting with key residues like Asp855 within the DFG motif of the EGFR kinase domain. nih.gov Fused tricyclic quinazoline analogues have also been developed as highly potent ATP site inhibitors of EGFR's tyrosine kinase activity, with one linear imidazo[4,5-g]quinazoline exhibiting an IC50 of 0.008 nM. acs.org
Glycogen Synthase Kinase 3 (GSK-3): The activity of quinazoline analogues against GSK-3 has been explored, though often as part of broader kinase screening panels. In a study of N-(1H-pyrazol-3-yl)quinazolin-4-amines, compounds were tested against GSK-3α/β but showed greater selectivity for other kinases, indicating that specific structural modifications are necessary to achieve potent GSK-3 inhibition with this scaffold.
Casein Kinase 1δ/ε (CK1δ/ε): A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were identified as a novel class of CK1δ/ε inhibitors. Two lead compounds from this series demonstrated selective inhibition of CK1δ/ε over other related kinases, establishing them as valuable molecules for developing inhibitors targeting neurodegenerative disorders and cancer.
Aurora A Kinase: Aurora kinase A is a critical regulator of the cell cycle and a target for cancer therapy. Quinazolin-4(3H)-one derivatives have been developed as potent Aurora A inhibitors. mdpi.com One quinazoline-based, multi-kinase inhibitor was found to have an IC50 value of 4.9 nM against Aurora A. nih.gov Another derivative, BIQO-19, was shown to suppress the expression of activated Aurora Kinase A in non-small cell lung cancer (NSCLC) cells. mdpi.com
Phosphoinositide 3-kinase α (PI3Kα): The quinazolin-4(3H)-one moiety has been reported in compounds with PI3Kα inhibitory activity, highlighting another important oncogenic pathway targeted by this class of molecules. nih.gov
Bromodomain-containing protein 4 (BRD4): BRD4, a member of the bromodomain and extra-terminal domain (BET) family, is a key regulator of gene expression. Novel quinazoline-based analogues have been identified as potent and selective BRD4 inhibitors. mdpi.com
ATP Synthase: Quinazoline analogues function as competitive inhibitors at the ATP binding site of various kinases, such as EGFR. mdpi.comacs.org This mechanism involves blocking the enzyme's ability to utilize ATP for phosphorylation reactions. However, direct inhibition of the F1F0 ATP synthase complex by these specific analogues is not extensively documented in the reviewed literature.
Table 1: Kinase Inhibition by Quinazoline Analogues
| Kinase Target | Compound Series | Representative IC50 |
|---|---|---|
| EGFR-TK | Quinazoline Sulfonamide Derivative | 0.0728 µM (72.8 nM) mdpi.com |
| EGFR-TK | Fused Imidazo[4,5-g]quinazoline | 0.008 nM acs.org |
| Aurora A | Quinazoline-based lead | 4.9 nM nih.gov |
| HER2 | Quinazolin-4(3H)-one (Compound 3i) | 0.079 µM (79 nM) nih.gov |
| CK1δ/ε | N-(1H-pyrazol-3-yl)quinazolin-4-amine | Selectively Inhibited |
Dipeptidyl Peptidase-4 (DPP-4): Certain quinazolinone derivatives have been investigated as inhibitors of DPP-4, an enzyme involved in glucose metabolism. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives exhibited good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM.
N-Myristoyltransferase (NMT): N-Myristoyltransferase is an enzyme involved in protein modification. While NMT inhibitors are being developed for various diseases, specific research detailing the potent inhibition of this enzyme by (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine analogues was not prominently found in the reviewed literature. mdpi.comnih.gov
Penicillin-binding Protein (PBP): In the context of antibacterial research, quinazolinone analogues have been identified as a novel class of inhibitors for Penicillin-binding Protein 2a (PBP2a), a key resistance determinant in methicillin-resistant Staphylococcus aureus (MRSA). These compounds bind to an allosteric site on PBP2a, rather than the active site targeted by β-lactam antibiotics. This allosteric binding facilitates a conformational change that opens the active site, paradoxically making the enzyme more susceptible to inhibition. One quinazolinone compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against an MRSA strain.
5-HT3 Receptor: The versatility of the quinazoline scaffold extends to targets within the central nervous system. Using pharmacophore analysis, series of quinazolinone derivatives have been designed and synthesized to act as ligands for serotonin (B10506) receptors. Specifically, compounds have been developed that bind to the 5-HT3 receptor, which is a ligand-gated ion channel involved in nausea and vomiting.
In Vitro Cellular Activity Assessments
The effects of quinazoline analogues have been characterized in various cellular models to assess their potential as therapeutic agents.
Anticancer Activity: Quinazoline analogues have demonstrated broad-spectrum antiproliferative activity against a multitude of human cancer cell lines. The cytotoxic effects are often potent, with IC50 or GI50 values in the low micromolar to nanomolar range. For example, a novel quinazoline-containing 1,2,3-triazole showed an IC50 of 5.95 μM against K562 leukemia cells. Another series of quinazolin-4-one/3-cyanopyridin-2-one hybrids displayed significant growth inhibition against four cancer cell lines with GI50 values ranging from 1.20 to 1.80 µM. mdpi.com Furthermore, certain quinazoline sulfonamide derivatives exhibited a potent cytotoxic effect against the MCF-7 breast cancer cell line with an IC50 value of 0.0977 µM. mdpi.com
Table 2: Antiproliferative Activity of Quinazoline Analogues in Cancer Cell Lines
| Compound Series | Cell Line | Activity (IC50/GI50) |
|---|---|---|
| Quinazoline-1,2,3-triazole Hybrid | K562 (Leukemia) | 5.95 µM |
| Quinazolin-4-one/3-cyanopyridin-2-one Hybrid | Various | 1.20 - 1.80 µM mdpi.com |
| Quinazoline Sulfonamide Derivative | MCF-7 (Breast) | 0.0977 µM mdpi.com |
| Quinazolin-4(3H)-one (Compound 3j) | MCF-7 (Breast) | 0.20 µM nih.gov |
| Quinazolin-4(3H)-one (Compound 3g) | A2780 (Ovarian) | 0.14 µM nih.gov |
Antibacterial Activity: The quinazoline and quinazolinone frameworks are useful scaffolds for the discovery of novel antibacterial agents. nih.gov Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, their efficacy extends to drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species, with some compounds showing MIC values in the range of 1 to 64 µg/mL. nih.gov The introduction of a heteryl group, such as a furfurylidene moiety, at the 3-position of the quinazolinone core has been shown to significantly increase antibacterial activity against tested pathogens. nih.gov
The antiproliferative effects of quinazoline analogues are frequently linked to the induction of cell cycle arrest and apoptosis. nih.govnih.gov
Cell Cycle Arrest: Treatment of cancer cells with various quinazoline derivatives leads to a halt in cell cycle progression, most commonly at the G2/M phase. mdpi.comnih.govbohrium.commdpi.com For instance, the Aurora A inhibitor BIQO-19 was found to significantly induce G2/M phase arrest in H1975 lung cancer cells. mdpi.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins. Studies have shown that these compounds can down-regulate Cdc25C and the Cyclin B1/Cdk1 complex while up-regulating p53-inducible proteins like p21, which collectively prevent mitotic entry. nih.govmdpi.com Some quinazoline-sulfonamide hybrids have also been shown to arrest the cell cycle at the G1 phase.
Induction of Apoptosis: Following cell cycle arrest, quinazoline analogues often trigger programmed cell death, or apoptosis. nih.gov This mechanism has been confirmed across various cancer cell lines, including hepatocellular carcinoma and lung cancer. nih.govbohrium.com The induction of apoptosis can be dependent on the generation of reactive oxygen species (ROS). nih.govbohrium.com Mechanistic studies show that these compounds can upregulate pro-apoptotic proteins such as Bax and activate effector caspases like caspase-3 and caspase-7, while downregulating anti-apoptotic proteins like Bcl-2. mdpi.com This shifts the cellular balance towards apoptosis, leading to the elimination of cancer cells.
Cell-Based Mechanism of Action Studies
Effects on Cell Cycle Progression
Analogues based on the quinazoline framework have demonstrated significant effects on cell cycle regulation in cancer cell lines. These compounds are capable of inducing cell cycle arrest at various phases, thereby inhibiting tumor cell proliferation.
For instance, certain 4-aminoquinazoline derivatives have been shown to cause G1 phase arrest in HCT116 cells. nih.gov This arrest is attributed to the inhibition of the PI3K signaling pathway. nih.gov Another quinazolin-4(3H)-one derivative, BIQO-19, was found to induce a significant G2/M phase arrest in non-small cell lung cancer (NSCLC) cells. nih.gov Similarly, studies on other quinazoline analogues revealed an ability to induce a decrease in the G1 phase population and an increase in the G2 phase, preceding cell death. nih.gov
The specific phase of cell cycle arrest can vary depending on the substitutions on the quinazoline core and the cancer cell line being investigated. This targeted disruption of the cell cycle underscores the potential of these compounds as antiproliferative agents.
Table 1: Effects of Quinazoline Analogues on Cell Cycle Progression
| Compound Class | Cell Line | Effect | Reference |
|---|---|---|---|
| 4-Aminoquinazoline derivatives | HCT-116 | G1 phase arrest | nih.gov |
| Quinazolin-4(3H)-one derivative (BIQO-19) | H1975 (NSCLC) | G2/M phase arrest | nih.gov |
| 2,4-dibenzylaminoquinazoline | Breast, Colon, Bladder Cancer Cells | Decrease in G1, Increase in G2 | nih.gov |
Induction of Apoptotic Pathways
A primary mechanism through which quinazoline analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.net Research has shown that these compounds can trigger apoptosis through various intrinsic and extrinsic pathways.
One novel quinazolinone derivative, DQQ, was found to induce cytochrome c-mediated apoptosis in human leukemia MOLT-4 cells. nih.gov This process involves the loss of mitochondrial membrane potential and subsequent activation of caspases. nih.gov Other studies have confirmed that quinazoline derivatives can induce apoptosis by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes. mdpi.com For example, treatment with certain analogues leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The pro-apoptotic activity of these compounds is often linked to their ability to inhibit critical cell survival pathways. nih.gov
Furthermore, the apoptotic effects are not always isolated. Some quinazolinone derivatives have been observed to induce both apoptosis and autophagy, with a complex interplay between the two cell death mechanisms. nih.gov For example, the universal caspase inhibitor Z-VAD-FMK was shown to inhibit both DQQ-induced autophagy and apoptosis, suggesting a dependency between the two pathways. nih.gov
Microtubule Dynamics and Cellular Architecture Investigations
The integrity of the cellular microtubule network is crucial for mitosis, and its disruption is a validated strategy in cancer therapy. nih.gov Certain synthetic analogues of 5, 8-disubstituted quinazolines have been identified as potent microtubule-destabilizing agents. nih.gov
These compounds act by inhibiting microtubule polymerization, which prevents the formation of a functional mitotic spindle. nih.gov This disruption leads to an arrest of cells in the early phase of mitosis and ultimately triggers apoptosis. nih.gov The interaction with tubulin, the fundamental protein subunit of microtubules, is a key aspect of their mechanism. youtube.com Microtubule-targeting agents can be broadly categorized as stabilizers or destabilizers, with these quinazoline analogues falling into the latter category, similar to well-known agents like colchicine (B1669291) and vinblastine. nih.govyoutube.com The investigation into how these compounds bind to tubulin and affect microtubule dynamics is critical for developing more effective and less toxic anticancer drugs. nih.gov
Intracellular Target Engagement Studies
The biological effects of this compound analogues are a result of their interaction with specific intracellular molecular targets. A significant amount of research has focused on identifying and characterizing these targets to understand their mechanism of action.
A prominent target for many quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers. nih.govmdpi.com By inhibiting EGFR, these compounds can block downstream signaling pathways that control cell growth and proliferation. nih.gov Other kinases, such as those in the PI3K/Akt pathway and Aurora kinases, have also been identified as targets. nih.govnih.gov For example, the compound 6b, a 4-aminoquinazoline derivative, showed selectivity for PI3Kα with an IC50 of 13.6 nM. nih.gov
Beyond kinases, other enzymes and receptors have been implicated. Some quinazoline derivatives have been studied as phosphodiesterase 7 (PDE7) inhibitors and glucokinase activators. nih.govresearchgate.net The diverse range of molecular targets highlights the versatility of the quinazoline scaffold in designing specific and potent therapeutic agents.
Table 2: Intracellular Targets of Quinazoline Analogues
| Target | Compound Class | Therapeutic Area | Reference |
|---|---|---|---|
| EGFR | 4-Anilinoquinazolines | Cancer | nih.gov |
| PI3Kα | 4-Aminoquinazolines | Cancer | nih.gov |
| Aurora Kinase A | Quinazolin-4(3H)-ones | Cancer | nih.gov |
| Phosphodiesterase 7 (PDE7) | 4-Hydrazinoquinazolines | Inflammation | nih.gov |
| Glucokinase | Quinazolin-4-one clubbed thiazoles | Diabetes | researchgate.net |
Preclinical Pharmacological Investigations
In Vivo Efficacy Studies in Animal Models of Disease
The promising in vitro activities of quinazoline analogues have been translated into significant in vivo efficacy in various animal models of disease, particularly in oncology and infectious diseases.
In anti-tumor studies, novel quinazoline derivatives have demonstrated potent activity in mouse models. For example, in Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) bearing mice, certain quinazoline analogues significantly enhanced mean survival time and inhibited tumor growth. nih.gov One compound, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was particularly effective at restoring hematological parameters towards normal in tumor-bearing mice. nih.gov Other studies have also confirmed the significant anti-tumor activity of various 3,4-disubstituted quinazoline derivatives in EAC models. researchgate.net
In the field of infectious diseases, quinazoline-based compounds have shown notable anti-malarial efficacy. In vivo studies using mice infected with Plasmodium berghei have demonstrated that 2,3-disubstituted-4(3H)-quinazolinone derivatives can produce significant parasite suppression. nih.govomicsonline.orglongdom.org Some compounds achieved a mean percentage suppression of up to 72.86%. nih.gov Similarly, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown high potency, curing infected mice at various dose levels. nih.gov
Some quinazolinone-based compounds have also demonstrated anti-bacterial activity, particularly against Pseudomonas aeruginosa, by inhibiting biofilm formation. nih.gov
Pharmacokinetic Profiles Relevant to In Vivo Efficacy
The in vivo efficacy of any therapeutic agent is intrinsically linked to its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). Preclinical studies on quinazoline analogues have aimed to optimize these properties to enhance their therapeutic potential.
Modifications to the chemical structure of quinazolin-4-amine (B77745) derivatives are often made to improve properties like solubility and bioavailability. For instance, a quinazolin-4(3H)-one derivative, BIQO-19, was specifically designed to have improved solubility and pharmacokinetic properties, which contributed to its antiproliferative activity in NSCLC cells. nih.gov
Advanced Mechanistic Investigations and Molecular Interactions of 3r 1 Quinazolin 4 Yl Pyrrolidin 3 Amine
Identification and Validation of Molecular Targets
(3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine belongs to the quinazoline (B50416) class of compounds, which are widely recognized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.netresearchgate.net EGFR, a member of the ErbB family of receptors, is a crucial therapeutic target in oncology due to its role in regulating cell proliferation, survival, and angiogenesis. frontiersin.orgnih.gov The validation of EGFR as the primary molecular target for quinazoline derivatives is extensively documented through various experimental methodologies.
Biochemical assays are fundamental in validating the direct inhibition of the target. In vitro kinase assays consistently demonstrate that quinazoline-based compounds directly inhibit the enzymatic activity of both wild-type EGFR and its clinically significant mutant forms. nih.gov Cellular assays in cancer cell lines that overexpress EGFR are used to confirm this target engagement within a biological system. These experiments typically show a dose-dependent reduction in EGFR autophosphorylation, a critical step in its activation, upon treatment with the inhibitor. researchgate.net The potent and selective inhibition of EGFR by this class of compounds has been established in numerous studies. frontiersin.orgnih.gov Furthermore, broader kinase profiling against panels of hundreds of different kinases has confirmed the high selectivity of many quinazoline derivatives for EGFR over other related kinases like HER2, which is essential for minimizing off-target effects. rsc.org
Detailed Molecular Modeling and Simulations
Ligand-Protein Docking and Scoring Methodologies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies within the ATP-binding site of the EGFR kinase domain reveal key molecular interactions responsible for its inhibitory activity. frontiersin.orgrjraap.com The quinazoline scaffold is a privileged structure for EGFR inhibition, primarily due to its ability to form critical hydrogen bonds with the hinge region of the kinase domain. nih.govresearchgate.net
Specifically, the N1 atom of the quinazoline ring typically acts as a hydrogen bond acceptor, interacting with the backbone amide of Methionine 793 (Met793). nih.gov The N3 atom can also form a water-mediated hydrogen bond with a threonine residue, further stabilizing the complex. nih.gov The (3R)-pyrrolidin-3-amine moiety extends from the core scaffold into the solvent-exposed region of the binding pocket, where its amine group can form additional hydrogen bonds or ionic interactions with charged residues like Aspartate 855 (Asp855), enhancing binding affinity. nih.govacs.org
Scoring functions, such as Glide score, MolDock score, and binding free energy calculations (MM-GBSA), are used to rank the predicted binding poses and estimate the affinity of the ligand for the target. globalresearchonline.netresearchgate.net These scoring methods have been successfully used to correlate predicted binding energies with experimentally determined inhibitory concentrations (IC50 values) for numerous quinazoline-based EGFR inhibitors. researchgate.netugm.ac.id
Table 1: Predicted Molecular Interactions of this compound with the EGFR Kinase Domain
| Compound Moiety | Interacting EGFR Residue | Type of Interaction |
| Quinazoline N1 | Met793 | Hydrogen Bond |
| Quinazoline N3 | Thr790 (via H₂O) | Water-mediated Hydrogen Bond |
| (3R)-pyrrolidin-3-amine | Asp855 | Hydrogen Bond / Salt Bridge |
| Pyrrolidine (B122466) Ring | Hydrophobic Pocket (e.g., Leu718, Val726) | Van der Waals Interactions |
Molecular Dynamics Simulations to Elucidate Dynamic Binding Modes
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of these interactions over time. nih.govtandfonline.com MD simulations performed on quinazoline derivatives complexed with EGFR have demonstrated the stability of the docked conformation. frontiersin.orgrjraap.comugm.ac.id These simulations confirm that the crucial hydrogen bond between the quinazoline core and the Met793 hinge residue is maintained, underscoring its role as an anchor for the inhibitor. ugm.ac.idtandfonline.com
MD studies also reveal the flexibility of the ligand and the protein, showing how they adapt to each other to optimize binding. rjraap.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during simulations provides information on the stability of the complex and the mobility of specific residues. nih.gov These dynamic models have been crucial in confirming the binding modes proposed by static docking studies and in understanding the role of water molecules in mediating ligand-protein interactions. frontiersin.orgugm.ac.id
Rationalizing Selectivity and Potency through Computational Approaches
Computational methods are invaluable for understanding the structural basis of an inhibitor's potency and its selectivity for EGFR over other kinases. frontiersin.orgnih.gov By comparing the amino acid sequences and structures of the ATP-binding pockets of different kinases, researchers can identify key differences that are exploited by selective inhibitors. aacrjournals.org For instance, the identity of the "gatekeeper" residue, which is a threonine (Thr790) in wild-type EGFR, is a critical determinant of selectivity. nih.gov
Computational models have also been instrumental in explaining how certain quinazoline derivatives can overcome acquired resistance, such as that caused by the T790M mutation, where the threonine gatekeeper is replaced by a bulkier methionine. nih.govaacrjournals.org Docking and MD simulations can model how a flexible inhibitor might adjust its conformation to avoid a steric clash with the larger methionine residue, thereby retaining its inhibitory activity against the mutant enzyme. nih.gov Furthermore, binding free energy calculations like MM-PBSA and MM-GBSA can quantify the impact of specific mutations on inhibitor binding, helping to rationalize the observed selectivity profiles and guide the design of next-generation inhibitors with improved potency against resistant forms of EGFR. acs.orgugm.ac.id
Mechanistic Pathways of Biological Action
Elucidating Downstream Signaling Effects and Cellular Responses
The binding of this compound to the ATP-binding site of EGFR inhibits its intrinsic tyrosine kinase activity. This blockade of EGFR function prevents receptor autophosphorylation and subsequently disrupts the downstream signaling cascades that drive malignant phenotypes. nih.gov The two primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and growth. nih.gov
Inhibition of these pathways leads to distinct and measurable cellular responses. The downregulation of the MAPK pathway results in cell cycle arrest, typically at the G1/S checkpoint, thereby halting uncontrolled cell division. nih.gov The suppression of the PI3K/Akt pathway removes pro-survival signals, leading to the induction of apoptosis, or programmed cell death. nih.gov These effects have been experimentally verified in cancer cell lines treated with quinazoline-based EGFR inhibitors. Techniques such as Western blotting are used to demonstrate a decrease in the phosphorylated (active) forms of key signaling proteins like ERK and Akt. The resulting cellular outcomes, such as cell cycle arrest and apoptosis, are quantified using methods like flow cytometry and assays for caspase activity. nih.govnih.gov
Table 2: Downstream Signaling and Cellular Consequences of EGFR Inhibition
| Pathway Component | Effect of Inhibition | Cellular Response |
| EGFR | Decreased Autophosphorylation | - |
| PI3K/Akt/mTOR Pathway | Decreased p-Akt levels | Inhibition of cell survival signals, Induction of apoptosis |
| Ras/Raf/MEK/ERK Pathway | Decreased p-ERK levels | Inhibition of cell proliferation, G1 cell cycle arrest |
| Apoptotic Machinery | Increased Cleaved Caspase-3 | Execution of apoptosis |
Understanding and Addressing Potential Research-Identified Resistance Mechanisms
The development of therapeutic agents is an ongoing battle against the evolution of resistance. In the context of quinazoline-based inhibitors, including compounds structurally related to this compound, significant research has been dedicated to understanding and overcoming mechanisms of acquired resistance. This is particularly prominent in the application of these inhibitors against receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds in oncology. nih.govmdpi.comnih.govmdpi.comnih.govnih.govbiomedres.us
Initial responses to first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are often followed by the emergence of resistance, most commonly driven by mutations within the EGFR kinase domain. mdpi.com Research has identified the T790M mutation as a primary driver of this resistance in a significant percentage of cases. mdpi.com This mutation involves the substitution of a threonine residue with a bulkier methionine at position 790, located at the gatekeeper position of the ATP-binding pocket. mdpi.com The presence of the larger methionine residue sterically hinders the binding of the inhibitor, thereby reducing its efficacy. mdpi.com
Further complicating the landscape of resistance, the clinical use of second- and third-generation EGFR inhibitors has led to the identification of additional mutations. For instance, the C797S mutation has emerged as a key mechanism of resistance to third-generation inhibitors like osimertinib. nih.govnih.gov This mutation involves the substitution of a cysteine residue at position 797 with a serine. The cysteine residue is crucial for the covalent binding of irreversible inhibitors, and its replacement by serine prevents this covalent bond formation, rendering the inhibitor less effective. nih.gov
To address these evolving resistance mechanisms, research efforts have focused on the design and synthesis of next-generation inhibitors. Strategies include the development of compounds that can overcome the steric hindrance imposed by the T790M mutation or that employ alternative binding modes which are not reliant on the cysteine at position 797. nih.govekb.eg For example, allosteric inhibitors that bind to a site distinct from the ATP-binding pocket are being investigated as a means to circumvent resistance mutations located within the active site. ekb.eg
The table below summarizes key research findings on resistance mutations in the context of quinazoline-based EGFR inhibitors.
| Mutation | Location in EGFR | Mechanism of Resistance | Inhibitors Affected | Reference |
| T790M | Gatekeeper residue in ATP-binding pocket | Steric hindrance preventing inhibitor binding | First-generation (e.g., gefitinib, erlotinib) | mdpi.com |
| L858R | Activation loop | Increases ATP affinity, reducing relative inhibitor affinity | First-generation (e.g., gefitinib, erlotinib) | mdpi.com |
| C797S | Active site | Prevents covalent bond formation with irreversible inhibitors | Third-generation (e.g., osimertinib) | nih.govnih.gov |
Detailed molecular and structural studies, including X-ray crystallography and computational modeling, have been instrumental in elucidating the precise interactions between inhibitors and both wild-type and mutant forms of their target kinases. This understanding at a molecular level is critical for the rational design of novel inhibitors capable of overcoming known resistance mechanisms. The continuous investigation into these resistance pathways is a cornerstone of developing more durable and effective targeted therapies.
Future Prospects and Emerging Research Directions
Design and Synthesis of Novel (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine Analogues with Improved Potency and Selectivity
The rational design of new analogues based on the this compound scaffold is a key avenue for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies on quinazoline (B50416) derivatives have consistently shown that minor structural modifications can lead to significant changes in biological activity. mdpi.com Future research will focus on synthetically modifying both the quinazoline and the pyrrolidine (B122466) rings to optimize potency and, crucially, selectivity towards specific biological targets, thereby minimizing off-target effects.
Key strategies for analogue design include:
Substitution on the Quinazoline Ring: Research has demonstrated that substitutions at the C-6 and C-7 positions of the quinazoline ring can significantly influence activity. mdpi.com Introducing various functional groups, such as electron-donating or electron-withdrawing moieties, can modulate the electronic properties of the molecule and enhance its binding affinity to target proteins. nih.gov For instance, the addition of methoxy (B1213986) groups has been shown to be beneficial in some contexts. nih.gov
Modification of the Pyrrolidine Moiety: The (3R)-pyrrolidin-3-amine portion of the molecule offers numerous sites for chemical modification. Altering the stereochemistry or introducing substituents on the pyrrolidine ring can improve target engagement and pharmacokinetic properties.
Linker Modification: The bond connecting the quinazoline and pyrrolidine rings can be altered. Exploring different linker lengths or rigidities could optimize the spatial orientation of the two moieties for ideal interaction with the target's binding site.
The synthesis of these novel analogues will leverage established and innovative organocatalytic and multi-component reaction strategies, which offer efficient and environmentally friendly pathways to complex heterocyclic compounds. nih.gov
Exploration of Combination Research Strategies with Other Bioactive Agents
To combat the complexities of diseases like cancer, particularly the challenge of drug resistance, combination therapies have become a standard of care. nih.gov The future of this compound will likely involve extensive research into its synergistic effects when combined with other bioactive agents. The rationale behind this approach is to target multiple, distinct biological pathways simultaneously, thereby increasing therapeutic efficacy and potentially overcoming resistance mechanisms. nih.gov
Promising combination strategies include:
Hybrid Drug Design: A sophisticated approach involves creating single-molecule "hybrid" drugs by covalently linking the this compound pharmacophore with another bioactive molecule. nih.govrsc.org This strategy aims to create a dual-action therapeutic that can engage multiple targets. For example, combining it with moieties known to inhibit other key cancer-related pathways, such as histone deacetylase (HDAC) or tubulin polymerization, could lead to novel compounds with enhanced anti-proliferative activity. nih.govmdpi.com
Co-administration with Standard Chemotherapies: Investigating the compound's efficacy alongside traditional cytotoxic agents could reveal synergistic interactions, potentially allowing for lower doses of the conventional drug and reducing associated toxicity.
Pairing with Other Targeted Therapies: Combining this compound with other kinase inhibitors or drugs that target different nodes in a signaling cascade could prevent the activation of bypass pathways, a common mechanism of acquired resistance. nih.gov For instance, dual inhibition of pathways like EGFR and VEGFR-2 has been a successful strategy for other quinazoline derivatives. mdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster and more cost-effective. nih.gov For this compound, these computational tools offer powerful methods for designing and optimizing the next generation of analogues.
Key applications of AI and ML include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using AI algorithms to predict the biological activity of virtual compounds based on their chemical structures. This allows for the rapid in-silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for specific properties like high target affinity and drug-like characteristics. These models can explore a much broader chemical space than traditional methods to identify novel and potent quinazoline-pyrrolidine derivatives.
Virtual Screening and Docking: AI can enhance high-throughput virtual screening to predict how potential analogues will bind to their target proteins. Molecular docking simulations, guided by machine learning, can provide detailed insights into the binding interactions, guiding further structural modifications. nih.gov
The use of autonomous AI agents to design and execute drug discovery pipelines is an emerging field that could dramatically accelerate the identification of superior analogues.
Development of this compound as a Research Tool for Biological Pathway Elucidation
Beyond its therapeutic potential, this compound and its high-affinity analogues can be developed into valuable chemical probes to explore complex biological systems. youtube.compromega.com A chemical probe is a small molecule used to selectively engage a specific protein target, allowing researchers to study that protein's function within cells and organisms. promega.comfrontiersin.org
The development of this compound as a research tool would involve:
Creation of Fluorescent Probes: By conjugating a fluorophore (a fluorescent chemical compound) to the this compound scaffold, researchers can create probes that allow for the visualization of the target protein's location and dynamics within living cells using fluorescence microscopy. nih.govrsc.org This technique is invaluable for understanding the subcellular localization and trafficking of target kinases.
Pathway Mapping: Selective inhibitors are critical for dissecting complex signaling pathways. nih.gov By observing the downstream cellular effects of inhibiting the specific target of this compound, researchers can map its role within signaling networks that control processes like cell proliferation, survival, and differentiation. nih.govnih.govnih.gov This provides a mechanistic understanding of disease and can help validate the target for therapeutic intervention. promega.com
Target Deconvolution: In cases where the precise target of a compound is unknown, derivatives can be modified for use in chemoproteomic techniques, such as activity-based protein profiling (ABPP), to identify its binding partners within the entire proteome. youtube.com
By developing potent and selective analogues, this compound can transition from a potential therapeutic agent to an indispensable tool for fundamental biological discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : A robust approach involves coupling quinazoline derivatives with pyrrolidin-3-amine precursors using transition-metal catalysts (e.g., copper bromide) in polar aprotic solvents like DMSO. Reaction optimization may include:
- Temperature control (e.g., 35°C for 48 hours to ensure complete coupling) .
- Use of cesium carbonate as a base to enhance nucleophilicity .
- Purification via column chromatography with gradient elution (e.g., 0–100% ethyl acetate/hexane) .
- Key Validation : Monitor reaction progress via TLC and confirm purity using / NMR and HRMS (e.g., ESI-MS for molecular ion confirmation) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .
- Avoid exposure to moisture due to potential hygroscopicity (common in amine-containing compounds) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data for quinazoline-pyrrolidine hybrids?
- Analytical Framework :
- Structural Confirmation : Verify stereochemistry via X-ray crystallography (as seen in related compounds like (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol) to rule out isomer-related discrepancies .
- Assay Validation : Cross-test activity in multiple cell lines (e.g., KRAS-mutant vs. wild-type cancers) to isolate target-specific effects .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodology :
- Core Modifications : Introduce substituents at the quinazoline C2/C7 positions or pyrrolidine N1 to assess impact on target binding (e.g., KRAS inhibition ).
- Functional Group Screening : Synthesize analogs with methyl, methoxy, or fluorine groups and compare potency via in vitro kinase assays .
- Data Interpretation : Use computational docking (e.g., AutoDock Vina) to correlate steric/electronic properties with activity trends .
Q. What in vitro assays are suitable for evaluating the pharmacokinetic properties of this compound?
- Experimental Design :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
